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Compound of Interest

Compound Name: Antibacterial agent 107

Cat. No.: B12414151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the lantibiotic NAI-107 (also

known as microbisporicin), including its mechanism of action, spectrum of activity, and detailed

protocols for evaluating its potential synergistic effects when used in combination with other

classes of antibiotics. While preclinical in vivo data demonstrates the potent efficacy of NAI-107

as a monotherapy, publicly available quantitative data on its synergistic activity in combination

with other antibiotics from in vitro studies is limited. The provided protocols and data table

templates are intended to guide researchers in designing and interpreting their own synergy

studies.

Introduction to NAI-107
NAI-107 is a novel lantibiotic with potent bactericidal activity against a wide range of Gram-

positive bacteria, including multidrug-resistant strains such as methicillin-resistant

Staphylococcus aureus (MRSA), glycopeptide-intermediate S. aureus (GISA), and vancomycin-

resistant enterococci (VRE).[1][2] It also shows activity against some fastidious Gram-negative

bacteria.[3] Lantibiotics are ribosomally synthesized peptides that undergo post-translational

modifications, and they represent a promising class of antibiotics due to their novel mechanism

of action.
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NAI-107 targets a fundamental process in bacterial cell wall synthesis by binding to lipid II, a

crucial precursor molecule for peptidoglycan formation. This interaction inhibits the proper

incorporation of new peptidoglycan units into the cell wall, leading to a loss of cell integrity and

ultimately, bacterial cell death. This mechanism is distinct from that of many other classes of

antibiotics, such as beta-lactams and glycopeptides, suggesting a low potential for cross-

resistance.

Spectrum of Activity
NAI-107 has demonstrated significant in vitro and in vivo activity against a variety of clinically

relevant Gram-positive pathogens. Its efficacy has been confirmed in several animal models of

severe infection.[1][2]

Rationale for Combination Therapy
The use of NAI-107 in combination with other antibiotics is a promising strategy to:

Enhance bactericidal activity: Synergistic interactions can lead to more rapid and complete

killing of bacteria than either agent alone.

Broaden the spectrum of activity: Combining NAI-107 with an antibiotic effective against

Gram-negative bacteria could provide a broad-spectrum therapeutic option.

Prevent the emergence of resistance: Using two drugs with different mechanisms of action

can reduce the likelihood of bacteria developing resistance.

Potential antibiotic classes for combination with NAI-107 include:

Beta-lactams (e.g., penicillins, cephalosporins, carbapenems): These also target cell wall

synthesis but through the inhibition of penicillin-binding proteins (PBPs). The combination of

two agents targeting different steps in this essential pathway could be highly synergistic.

Glycopeptides (e.g., vancomycin): Vancomycin also binds to lipid II, but at a different site

than lantibiotics. The potential for synergistic or additive effects is high.

Lipopeptides (e.g., daptomycin): Daptomycin disrupts the bacterial cell membrane potential.

Combining a cell wall synthesis inhibitor with a membrane-active agent could lead to
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enhanced bactericidal activity.

In Vivo Efficacy of NAI-107 Monotherapy
While specific quantitative data on NAI-107 combination therapy is not readily available in

published literature, its potent in vivo efficacy as a single agent has been established in various

animal models. This data provides a strong rationale for exploring its use in combination

regimens.
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Pathogen
Infection

Model

Animal

Model

NAI-107

Dose
Outcome Reference

Glycopeptide-

intermediate

S. aureus

(GISA)

Acute lethal

infection

Neutropenic

mice

2.3 mg/kg

(ED50)

Comparable

to or lower

than linezolid

and

vancomycin

[1]

Vancomycin-

resistant E.

faecalis

Acute lethal

infection

Neutropenic

mice

14.2 mg/kg

(ED50)

Comparable

to or lower

than linezolid

[1]

Vancomycin-

resistant E.

faecium

Acute lethal

infection

Neutropenic

mice

6.4 mg/kg

(ED50)

Comparable

to or lower

than linezolid

[1]

Methicillin-

resistant S.

aureus

(MRSA)

Granuloma

pouch
Rats

40 mg/kg

(single dose)

3-log10

CFU/ml

reduction in

exudate

[1][2]

Methicillin-

resistant S.

aureus

(MRSA)

Endocarditis Rats
10-20

mg/kg/day

Dose-

proportional

reduction in

bacterial load

in heart

vegetations

[1][2]

Vancomycin-

resistant E.

faecium

Systemic

infection

Galleria

mellonella
16 µg/mL

Lower

mortality

rates than

linezolid-

treated group

[2]

Experimental Protocols for Synergy Testing
The following are detailed protocols for two standard in vitro methods used to assess antibiotic

synergy: the checkerboard assay and the time-kill assay.
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Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory

Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

4.1.1. Materials

NAI-107 and partner antibiotic stock solutions of known concentration.

Sterile 96-well microtiter plates.

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then

diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

Incubator (35-37°C).

Microplate reader (optional, for spectrophotometric reading).

4.1.2. Methodology

Plate Setup: Prepare a series of two-fold dilutions of NAI-107 along the x-axis (e.g., columns

1-10) of a 96-well plate and a series of two-fold dilutions of the partner antibiotic along the y-

axis (e.g., rows A-G). The concentration range should typically span from 4x to 1/16x the

Minimum Inhibitory Concentration (MIC) of each drug.

Drug Addition: Add 50 µL of MHB to each well. Then, add 50 µL of the appropriate NAI-107

dilution to each well in the corresponding columns and 50 µL of the partner antibiotic dilution

to each well in the corresponding rows. This will result in a checkerboard of antibiotic

combinations.

Controls:

Growth Control: A well containing only MHB and the bacterial inoculum (no antibiotics).

Sterility Control: A well containing only MHB.
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MIC Determination: A row with serial dilutions of NAI-107 only and a column with serial

dilutions of the partner antibiotic only.

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility

control). The final volume in each well will be 200 µL.

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

Reading Results: Determine the MIC of each antibiotic alone and in combination by visual

inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is

the lowest concentration of the antibiotic that inhibits visible growth.

Calculating the FIC Index: The FIC index is calculated for each well showing no growth using

the following formula:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

4.1.3. Interpretation of Results

Synergy: FIC Index ≤ 0.5

Additive/Indifference: 0.5 < FIC Index ≤ 4.0

Antagonism: FIC Index > 4.0

Illustrative Example of Checkerboard Assay Results (Vancomycin + Oxacillin vs. MRSA)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combinat
ion

MIC
Alone
(µg/mL)

MIC in
Combinat
ion
(µg/mL)

FIC of
Vancomy
cin

FIC of
Oxacillin

FIC Index
Interpreta
tion

Vancomyci

n
2 0.5 0.25

Oxacillin 128 32 0.25 0.5 Synergy

Note: This is an illustrative example. Actual results will vary depending on the antibiotics and

bacterial strain tested.

Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of

antibiotic combinations over time.

4.2.1. Materials

NAI-107 and partner antibiotic stock solutions.

Sterile culture tubes or flasks.

Sterile MHB or other appropriate growth medium.

Bacterial inoculum of the test organism, grown to early to mid-logarithmic phase and then

diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

Incubator with shaking capabilities (35-37°C).

Sterile saline or phosphate-buffered saline (PBS) for dilutions.

Agar plates for colony counting.

4.2.2. Methodology

Setup: Prepare culture tubes with MHB containing the following:
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No antibiotic (growth control).

NAI-107 at a specific concentration (e.g., 0.5x, 1x, or 2x MIC).

Partner antibiotic at a specific concentration.

The combination of NAI-107 and the partner antibiotic at the same concentrations.

Inoculation: Inoculate each tube with the prepared bacterial suspension to achieve the target

starting density.

Incubation: Incubate the tubes at 35-37°C with shaking.

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an

aliquot from each tube.

Colony Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate

onto agar plates. Incubate the plates for 18-24 hours and then count the number of colonies

(CFU/mL).

Data Analysis: Plot the log10 CFU/mL versus time for each condition.

4.2.3. Interpretation of Results

Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the

most active single agent.

Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with

the most active single agent.

Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with

the most active single agent.

Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Illustrative Example of Time-Kill Assay Results (Daptomycin + a Beta-Lactam vs. MRSA)
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Time (hours)
Growth
Control (log10
CFU/mL)

Daptomycin
Alone (log10
CFU/mL)

Beta-Lactam
Alone (log10
CFU/mL)

Daptomycin +
Beta-Lactam
(log10
CFU/mL)

0 5.7 5.7 5.7 5.7

4 7.2 5.1 6.8 3.5

8 8.5 4.8 7.9 2.1

24 9.1 4.5 8.8 <2.0

Note: This is an illustrative example. Actual results will vary depending on the antibiotics and

bacterial strain tested.

Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the proposed synergistic mechanism of NAI-107 in

combination with a beta-lactam antibiotic, both targeting the bacterial cell wall synthesis

pathway.
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Click to download full resolution via product page

Dual inhibition of bacterial cell wall synthesis.

Experimental Workflows
The following diagrams outline the key steps in the checkerboard and time-kill synergy testing

protocols.
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Workflow for the checkerboard synergy assay.
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Workflow for the time-kill synergy assay.

Conclusion
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NAI-107 is a promising new antibiotic with a novel mechanism of action and potent activity

against challenging Gram-positive pathogens. While further research is needed to establish its

efficacy in combination with other antibiotics, the protocols and information provided in these

application notes offer a solid foundation for researchers to explore the potential of NAI-107 in

combination therapy. The investigation of such synergies is a critical step in the development of

new treatment strategies to combat antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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